Cycloheptene, 1-ethynyl-2-methyl- (9CI)
Description
Cycloheptene, 1-ethynyl-2-methyl- (9CI) is a seven-membered cyclic hydrocarbon substituted with an ethynyl (-C≡CH) and a methyl (-CH₃) group at positions 1 and 2, respectively. Ethynyl groups are known to enhance conjugation and participate in click chemistry or polymerization reactions, while methyl groups influence steric hindrance and solubility .
Properties
CAS No. |
131380-00-2 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.222 |
IUPAC Name |
1-ethynyl-2-methylcycloheptene |
InChI |
InChI=1S/C10H14/c1-3-10-8-6-4-5-7-9(10)2/h1H,4-8H2,2H3 |
InChI Key |
SJPOHWHMTNIJKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCCC1)C#C |
Synonyms |
Cycloheptene, 1-ethynyl-2-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The ethynyl group in the target compound distinguishes it from ketone- or amide-containing analogs, enabling distinct reactivity pathways (e.g., cycloadditions) .
- Substituent Effects : Bulky groups like methylethenyl or chloro-ethoxyphenyl in other compounds introduce steric hindrance or electronic effects absent in the target molecule .
Physical and Chemical Properties
A comparison of predicted or experimental properties is summarized below:
| Property | Cycloheptene, 1-ethynyl-2-methyl- (9CI) | 2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl- (R)- (9CI) | Cycloheptanone, 3-methyl-6-(1-methylethenyl)-, cis- (9CI) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~136.21 (C₁₀H₁₂) | 150.17 | 166.26 |
| Density (g/cm³) | Not reported | 1.13 (predicted) | Not reported |
| Boiling Point (°C) | Not reported | 252.9 (predicted) | Not reported |
| Key Reactivity | Alkyne conjugation, Friedel-Crafts | Ketone reduction, hydrogen bonding (hydroxyl) | Ketone reactivity, Diels-Alder participation |
| Fluorophore Potential | Likely (anthracene-like conjugation) | Limited (smaller aromatic system) | Unlikely (no extended π-system) |
Analysis :
- Fluorophore Behavior: Cycloheptene, 1-ethynyl-2-methyl- (9CI) may exhibit fluorescence similar to anthracene-containing 9CI compounds due to its conjugated ethynyl group, which provides a large π-surface for stacking interactions . In contrast, smaller aromatic systems (e.g., in cyclohexenone derivatives) show negligible fluorescence .
- Boiling Point Trends: The cyclohexenone derivative (252.9°C) likely has a higher boiling point than the target compound due to polar functional groups (ketone, hydroxyl) enhancing intermolecular forces .
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